molecular formula C8H6N2O2 B2509053 Methyl 5-ethynylpyrimidine-2-carboxylate CAS No. 1196153-35-1

Methyl 5-ethynylpyrimidine-2-carboxylate

Cat. No.: B2509053
CAS No.: 1196153-35-1
M. Wt: 162.148
InChI Key: IDLNQCCGURQWTQ-UHFFFAOYSA-N
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Description

Methyl 5-ethynylpyrimidine-2-carboxylate is a heterocyclic compound with a molecular formula of C8H6N2O2 It is characterized by the presence of a pyrimidine ring substituted with an ethynyl group at the 5-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethynylpyrimidine-2-carboxylate typically involves the reaction of 5-ethynylpyrimidine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-ethynylpyrimidine-2-carboxylic acid+methanolcatalystMethyl 5-ethynylpyrimidine-2-carboxylate+water\text{5-ethynylpyrimidine-2-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 5-ethynylpyrimidine-2-carboxylic acid+methanolcatalyst​Methyl 5-ethynylpyrimidine-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynylpyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include carbonyl compounds, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-ethynylpyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-ethynylpyrimidine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π stacking interactions, while the carboxylate ester group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methylpyrimidine-2-carboxylate
  • Methyl 5-phenylpyrimidine-2-carboxylate
  • Methyl 5-chloropyrimidine-2-carboxylate

Uniqueness

Methyl 5-ethynylpyrimidine-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

methyl 5-ethynylpyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-3-6-4-9-7(10-5-6)8(11)12-2/h1,4-5H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLNQCCGURQWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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